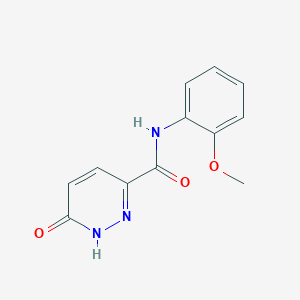![molecular formula C13H13N3O3 B6431466 N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848207-43-2](/img/structure/B6431466.png)
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly known as MOPC-31, is an organic compound that is used in multiple scientific research applications. MOPC-31 is an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and the synthesis of nucleotides. MOPC-31 has been used in various laboratory experiments to study the effects of DHFR inhibition, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in various laboratory experiments. MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on cell growth, cell cycle progression, and apoptosis. MOPC-31 has also been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the expression of genes involved in folate metabolism. Additionally, MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
Wirkmechanismus
MOPC-31 is an effective inhibitor of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, a key enzyme in the metabolism of folate. MOPC-31 binds to N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide in the active site and prevents the binding of folate, thus inhibiting the enzyme. The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide results in a decrease in the production of tetrahydrofolate, which is an important cofactor for the synthesis of nucleotides.
Biochemical and Physiological Effects
The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide by MOPC-31 has been shown to have multiple biochemical and physiological effects. MOPC-31 has been shown to inhibit the growth of cells, arrest cell cycle progression, and induce apoptosis. Additionally, MOPC-31 has been shown to inhibit the expression of genes involved in folate metabolism and the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
Vorteile Und Einschränkungen Für Laborexperimente
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in laboratory experiments. The main advantage of MOPC-31 is its high potency and selectivity for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide. Additionally, MOPC-31 is soluble in a variety of solvents and is relatively stable under a wide range of conditions. However, MOPC-31 is not a natural substrate for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, so its inhibition of the enzyme is not as strong as that of natural substrates.
Zukünftige Richtungen
The potential future directions for research on MOPC-31 include further studies on its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted on the effects of MOPC-31 on the activity of other enzymes involved in folate metabolism. Furthermore, research could be conducted on the effects of MOPC-31 on other cellular processes, such as signal transduction and gene expression. Finally, studies could be conducted to determine the effects of MOPC-31 on the development and progression of diseases, such as cancer.
Synthesemethoden
MOPC-31 can be synthesized from a variety of starting materials. The most common method for synthesizing MOPC-31 is the reaction of 2-methoxyphenylmethyl bromide with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of sodium hydroxide and a suitable solvent. This reaction yields MOPC-31 in a yield of up to 90%. Other methods of synthesis have also been developed, such as the reaction of 2-methoxyphenylmethyl bromide with 6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid and the reaction of 2-methoxyphenylmethyl bromide with 6-amino-1,6-dihydropyridazine-3-carboxylic acid.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-5-3-2-4-9(11)8-14-13(18)10-6-7-12(17)16-15-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVSHOUWSACDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

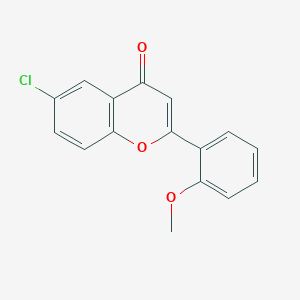
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)
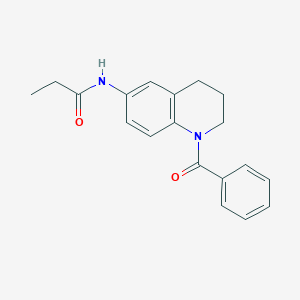
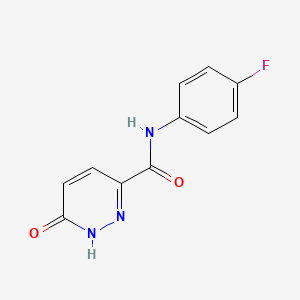
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
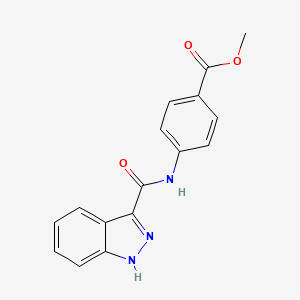
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

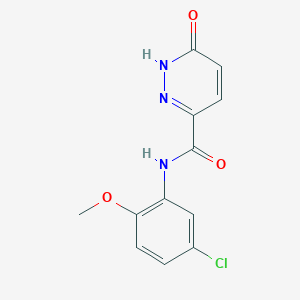
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)
